molecular formula C11H14O5S B8396701 2-Methyl-2-(2-methanesulfonyl-phenoxy)-propionic acid

2-Methyl-2-(2-methanesulfonyl-phenoxy)-propionic acid

Cat. No. B8396701
M. Wt: 258.29 g/mol
InChI Key: ATWPTTDYIJFEDE-UHFFFAOYSA-N
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Patent
US09290444B2

Procedure details

The product of Example 46B (1.22 g) was dissolved in MeOH (8 mL) and treated with 50% NaOH (1.75 g, 21.27 mmol) and water (6 mL). The mixture was heated until all was soluble and stirred at 25° C. for 1 hr. The solvents were removed in vacuo, water (6 mL) was added and the solution acidified with HCl. The mixture was extracted with CHCl3, dried (Na2SO4), filtered and concentrated in vacuo. The residue was crystallized from ether and heptane (1:4) to yield the title compound (0.953 g), m.p. 114-116° C.
Name
product
Quantity
1.22 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
1.75 g
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([O:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[S:16]([CH3:19])(=[O:18])=[O:17])([CH3:8])[C:3]([O:5]CC)=[O:4].[OH-].[Na+].O>CO>[CH3:8][C:2]([O:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[S:16]([CH3:19])(=[O:18])=[O:17])([CH3:1])[C:3]([OH:5])=[O:4] |f:1.2|

Inputs

Step One
Name
product
Quantity
1.22 g
Type
reactant
Smiles
CC(C(=O)OCC)(C)OC1=C(C=CC=C1)S(=O)(=O)C
Name
Quantity
8 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.75 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
6 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
stirred at 25° C. for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated until all was soluble and
CUSTOM
Type
CUSTOM
Details
The solvents were removed in vacuo, water (6 mL)
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with CHCl3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from ether and heptane (1:4)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC(C(=O)O)(C)OC1=C(C=CC=C1)S(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.953 g
YIELD: CALCULATEDPERCENTYIELD 86.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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